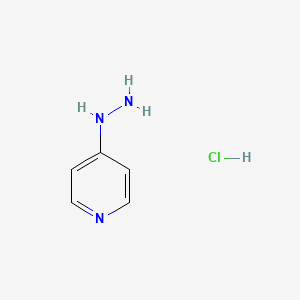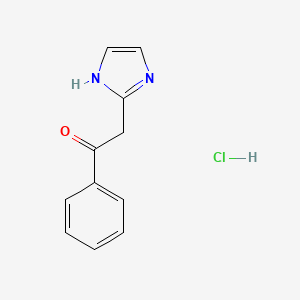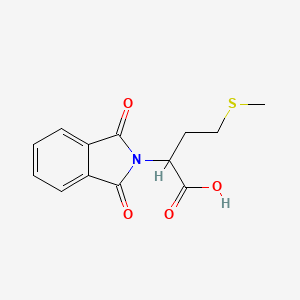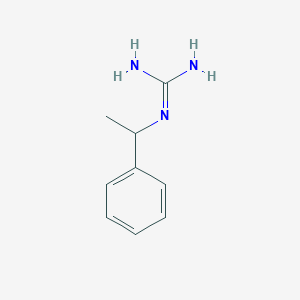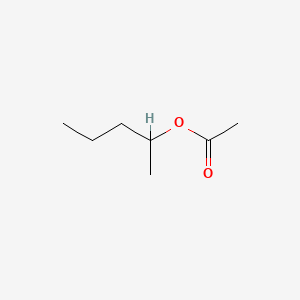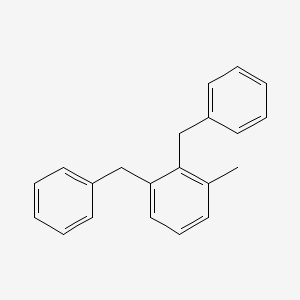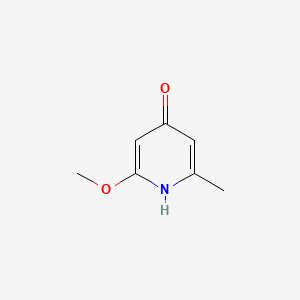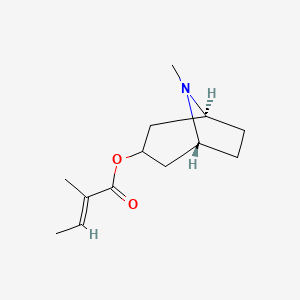
tigloidin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tigloidin, also known as tigloyl pseudotropine, is a tropane alkaloid with the molecular formula C₁₃H₂₁NO₂. It is an analog of atropine and exhibits anticholinergic activity. This compound is primarily found in certain plants of the Solanaceae family and has been studied for its potential pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions
Tigloidin can be synthesized through the esterification of pseudotropine with tiglic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of pseudotropine from plant sources, followed by its esterification with tiglic acid. The process may include purification steps such as recrystallization and chromatography to obtain the compound in high purity .
化学反应分析
Types of Reactions
Tigloidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a reference compound in the study of tropane alkaloids.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic activity.
Medicine: Studied for its potential therapeutic effects, including its use as an anti-Parkinson agent.
Industry: Utilized in the synthesis of other pharmacologically active compounds
作用机制
Tigloidin exerts its effects primarily through its anticholinergic activity. It binds to and inhibits acetylcholine receptors, thereby blocking the action of acetylcholine. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced salivation and tremor prevention .
相似化合物的比较
Tigloidin is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that distinguish it from these compounds:
Atropine: Both this compound and atropine exhibit anticholinergic activity, but this compound has a different molecular structure and may have varying potency and side effects.
Scopolamine: Similar to this compound, scopolamine is used for its anticholinergic effects, but it is more commonly used for motion sickness and postoperative nausea
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
- Tropine
属性
CAS 编号 |
533-08-4 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h4,10-12H,5-8H2,1-3H3/b9-4+ |
InChI 键 |
UVHGSMZRSVGWDJ-RUDMXATFSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
手性 SMILES |
C/C=C(\C)/C(=O)OC1CC2CCC(C1)N2C |
规范 SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tigloidine and what is its historical context in medical research?
A1: Tigloidine (also known as tigloyltropeine) is a naturally occurring tropane alkaloid found in plants of the Datura genus . It has been investigated for its potential therapeutic effects, particularly in the context of Parkinson's disease and spasticity .
Q2: How does tigloidine exert its effects on the central nervous system?
A2: While the precise mechanism of action of tigloidine remains incompletely understood, research suggests it may interact with cholinergic systems in the brain, potentially exhibiting anticholinergic properties . This potential anticholinergic activity is thought to contribute to its effects on muscle rigidity and spasticity.
Q3: What is the structural characterization of tigloidine?
A3: Tigloidine's molecular formula is C15H21NO3, and its molecular weight is 263.3 g/mol. Detailed spectroscopic data, including NMR and IR spectra, are needed to fully characterize its structure.
Q4: What are the known sources of tigloidine?
A5: Tigloidine is primarily isolated from plants belonging to the Datura genus, specifically Datura stramonium . It has also been identified in Cyphomandra betacea (tree tomato) .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




